molecular formula C37H74NO8P B041923 1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine CAS No. 5681-36-7

1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine

Cat. No. B041923
CAS RN: 5681-36-7
M. Wt: 692 g/mol
InChI Key: SLKDGVPOSSLUAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The chemical synthesis of DPPE involves the esterification of glycerol with palmitic acid to form the lipid backbone, followed by the addition of a phosphate group and ethanolamine. Muramatsu et al. (1977) detailed the synthesis of DPPE analogues containing steroid groups, highlighting the versatility of DPPE synthesis for various applications (Muramatsu, Hara, & Hayashi, 1977).

Molecular Structure Analysis

DPPE consists of a glycerol backbone esterified with two palmitic acid molecules at the sn-1 and sn-2 positions and phosphorylethanolamine at the sn-3 position. The structure contributes to its amphiphilic nature, allowing for the formation of bilayers in aqueous environments. The molecular dynamics simulations by Leekumjorn and Sum (2006) offer insights into the structural and dynamic properties of DPPE in mixed bilayers, emphasizing the role of DPPE in membrane thickness and lipid tail order (Leekumjorn & Sum, 2006).

Chemical Reactions and Properties

DPPE can undergo various chemical reactions typical of phospholipids, such as hydrolysis and transphosphatidylation. These reactions are critical for modifying DPPE's structure for specific studies or applications, as demonstrated by Gowda et al. (2020), who developed a method for the synthesis of Sn-glycero-3-phosphoethanolamine from DPPE (Gowda, Fuda, Yamamoto, Chiba, & Hui, 2020).

Physical Properties Analysis

The physical properties of DPPE, such as phase transition temperature, membrane fluidity, and bilayer thickness, are crucial for its function in membrane mimetics. Studies like the one conducted by Serrallach et al. (1983) on the thermotropic properties of DPPE provide valuable data on its behavior under different temperatures and hydration levels (Serrallach, Dijkman, de Haas, & Shipley, 1983).

Chemical Properties Analysis

DPPE's chemical properties, such as its reactivity towards specific enzymes and its ability to form stable bilayers, are integral to its utility in studying membrane dynamics and interactions. The Langmuir film studies by Korchowiec et al. (2006) provide insights into the interactions between DPPE and cholesterol, underscoring the significance of DPPE in modulating membrane properties (Korchowiec, Paluch, Corvis, & Rogalska, 2006).

Scientific Research Applications

  • Chemical Sensing : It is used as a chemical sensor to monitor transitions in cholesterol-containing bilayers from liquid-disordered to liquid-ordered phases (Cao et al., 2005).

  • Fluorescent Labeling : Texas Red-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, a derivative, is used in fluorescence microscopy for studying lipid membranes (Skaug et al., 2009).

  • Key Intermediate in Synthesis : It reacts to form 1,2-dipalmitoyl-rac-glycerol-3-(dibenzyl phosphate), an important step in certain chemical syntheses (Aneja & Davies, 1974).

  • Structural Analysis in Gel State : The conformation of this compound in the gel state is similar to the crystal structure of rac-1,2-dilauroyl-sn-glycero-3-phosphoethanolamine (Büldt & Seelig, 1980).

  • Surface Properties in Binary Films : It is studied for its effects on surface reentry and respreading properties in binary films with other lipids (Notter et al., 1980).

  • Stereochemistry and Configuration Study : Its isomers have been studied for absolute configuration, which is crucial for understanding its chemical behavior (Jiang et al., 1984).

  • Molecular Dynamics and Hydration Studies : Its behavior in terms of hydrogen bonding and hydration has been studied through molecular simulation (Leekumjorn & Sum, 2006).

  • Biomedical Applications : Its incorporation into lipid monolayers for potential applications in drug delivery and transfection has been explored (Rubio-Magnieto et al., 2013).

  • Interaction with Antibiotics : Its interaction with N'-acetyl-rifabutin and N'-butanoyl-rifabutin in lipid bilayers contributes to understanding their effects on membrane organization and antibiotic efficacy (Pinheiro et al., 2013).

  • Demixing in Phospholipid Bilayers : Its role in promoting demixing in fluid phospholipid bilayers has been studied (Shibakami et al., 1997).

properties

IUPAC Name

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKDGVPOSSLUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H74NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016031
Record name Dipalmitoyl cephalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

692.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipalmitoyl phosphatidylethanolamine

CAS RN

5681-36-7
Record name Dipalmitoylphosphatidylethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5681-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dipalmitoylcephaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005681367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipalmitoyl cephalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-1-[[[(2-aminoethoxy)hydroxyphosphinoyl]oxy]methyl]ethane-1,2-diyl bishexadecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.675
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAC-1,2-DIPALMITOYLGLYCERO-3-PHOSPHOETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYA85H5S0G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
N Egashira, T Hirata, E Hifumi, T Ohta, T Uda - Electrochemistry, 2008 - jstage.jst.go.jp
2 Materials and Methods 2. 1 Reagents and materials Bis (2, 2’-bipyridine)[4, 4’-bis (4-aminobutyl)-2, 2’-bipyridine] ruthenium perchlorate was prepared by Gabriel synthesis starting …
Number of citations: 5 www.jstage.jst.go.jp
DL Dorset - Biochimica et Biophysica Acta (BBA)-Lipids and Lipid …, 1976 - Elsevier
Taking advantage of the adequacy of the kinematical diffraction assumption for ab initio crystal structure analysis of long chain lipids with single crystal electron diffraction intensity data, …
Number of citations: 40 www.sciencedirect.com
P Bucher, A Fischer, PL Luisi, T Oberholzer, P Walde - Langmuir, 1998 - ACS Publications
Detailed experimental procedures are described for the preparation of thin-walled giant phosphatidylcholine vesicles, which are useful for microinjections. In these microinjection …
Number of citations: 143 pubs.acs.org
I Rubinstein, G Bolbach, MJ Weygand… - Helvetica chimica …, 2003 - Wiley Online Library
Racemic S‐ethyl thioesters of N ε ‐stearoyllysine (= S‐ethyl (R,S)‐2‐amino‐6‐(stearoylamino)hexanethioate) and S‐ethyl thioesters of γ‐stearyl glutamic acid (=stearyl (R,S)‐4‐amino‐5…
Number of citations: 18 onlinelibrary.wiley.com
JT Lin, KM Lew, JM Chen, TA McKeon - Journal of Chromatography A, 2000 - Elsevier
We have developed a gradient reversed-phase C 8 high-performance liquid chromatography method for the separation of molecular species of phosphatidylethanolamines (PEs) and …
Number of citations: 6 www.sciencedirect.com
R Zamora, FJ Hidalgo - Chemical Research in Toxicology, 2003 - ACS Publications
Phosphatidylethanolamine and ethanolamine were incubated with 4,5(E)-epoxy-2(E)-heptenal to analyze the changes produced in amino phospholipids as a consequence of their …
Number of citations: 53 pubs.acs.org
R Zamora, MM León, FJ Hidalgo - Food Chemistry, 2011 - Elsevier
The reaction of phosphatidylethanolamine (PE) and ribose (RI) in olive oil was studied in an attempt to both explore the possibilities of producing Maillard reaction in hydrophobic media …
Number of citations: 26 www.sciencedirect.com
FJ Hidalgo, MM León, R Zamora - Journal of Agricultural and Food …, 2007 - ACS Publications
Phosphatidylethanolamine (PE), phosphatidylcholine (PC), lysine (Lys), and mixtures of them were tested for antioxidative activity in a tocopherol-stripped olive oil (TSO) and the same …
Number of citations: 38 pubs.acs.org
K Godula, ML Umbel, D Rabuka… - Journal of the …, 2009 - ACS Publications
Quantifying and controlling the orientation of surface-bound macromolecules is crucial to a wide range of processes in areas as diverse as biology, materials science, and …
Number of citations: 58 pubs.acs.org
C da Silva Ribeiro, M Schreiner, CAN Iannini… - … and Physiology Part B …, 2021 - Elsevier
Structural modifications in the gill membranes maintain homeostasis under the influence of temperature changes. We hypothesized that thermal acclimation would result in significant …
Number of citations: 3 www.sciencedirect.com

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